molecular formula C18H21NO2 B1392042 4-Methyl-2-(4-pentyloxybenzoyl)pyridine CAS No. 1187165-46-3

4-Methyl-2-(4-pentyloxybenzoyl)pyridine

Cat. No. B1392042
M. Wt: 283.4 g/mol
InChI Key: NDYBBKQENCGFNB-UHFFFAOYSA-N
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Description

“4-Methyl-2-(4-pentyloxybenzoyl)pyridine” is a chemical compound with the molecular formula C18H21NO2 . It has a molecular weight of 283.37 . The IUPAC name for this compound is (4-methyl-2-pyridinyl)[4-(pentyloxy)phenyl]methanone .


Molecular Structure Analysis

The InChI code for “4-Methyl-2-(4-pentyloxybenzoyl)pyridine” is 1S/C18H21NO2/c1-3-4-5-12-21-16-8-6-15(7-9-16)18(20)17-13-14(2)10-11-19-17/h6-11,13H,3-5,12H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and formula.

Scientific Research Applications

1. Liquid Crystal Synthesis

4-Methyl-2-(4-pentyloxybenzoyl)pyridine is involved in the synthesis of new calamitic liquid crystals. These crystals, comprising a heterocyclic pyridine and two phenyl rings core system, demonstrate various thermotropic behaviors useful in material science. The study by Ong, Ha, Yeap, and Hong‐Cheu Lin (2018) focuses on the synthesis and characterization of these liquid crystals and explores their mesomorphic properties using techniques like differential scanning calorimetry and polarized optical microscopy (Ong et al., 2018).

2. Synthesis of Novel Polyimides

This compound is also significant in the synthesis of novel polyimides with pyridine moieties. Wang, Li, Ma, Zhang, and Gong (2006) synthesized a novel pyridine-containing aromatic dianhydride monomer, which led to the preparation of new polyimides. These materials have potential applications in the fields of electronics and materials science due to their good thermal stability and mechanical properties (Wang et al., 2006).

3. Synthesis of Carboxylic Esters and Lactones

Another application is in the synthesis of carboxylic esters and lactones. Shiina, Kubota, Oshiumi, and Hashizume (2004) used derivatives of this compound for the efficient synthesis of these organic compounds, showcasing its utility in organic chemistry and pharmaceutical synthesis (Shiina et al., 2004).

4. Supramolecular Hydrogen-Bonding Complexes

Ahmed, Hagar, and Alhaddad (2019) studied the thermal behavior of supramolecular hydrogen-bonding complexes involving methyl-substituted derivatives related to 4-Methyl-2-(4-pentyloxybenzoyl)pyridine. This research contributes to our understanding of molecular interactions and phase behavior in complex systems (Ahmed et al., 2019).

5. Palladium-Catalyzed Cyclization/Carbonylation

In the field of organic synthesis, this compound is used in palladium-catalyzed cyclization and carbonylation reactions. Ardizzoia, Beccalli, Borsini, Brenna, Broggini, and Rigamonti (2008) developed an efficient synthetic protocol using a derivative of 4-Methyl-2-(4-pentyloxybenzoyl)pyridine, demonstrating its role in facilitating complex chemical transformations (Ardizzoia et al., 2008).

properties

IUPAC Name

(4-methylpyridin-2-yl)-(4-pentoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2/c1-3-4-5-12-21-16-8-6-15(7-9-16)18(20)17-13-14(2)10-11-19-17/h6-11,13H,3-5,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDYBBKQENCGFNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C(=O)C2=NC=CC(=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701220460
Record name (4-Methyl-2-pyridinyl)[4-(pentyloxy)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701220460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-2-(4-pentyloxybenzoyl)pyridine

CAS RN

1187165-46-3
Record name (4-Methyl-2-pyridinyl)[4-(pentyloxy)phenyl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187165-46-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Methyl-2-pyridinyl)[4-(pentyloxy)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701220460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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